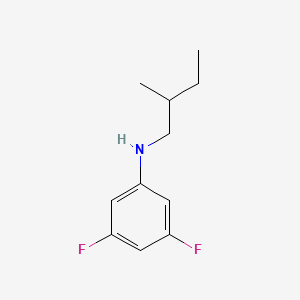

3,5-difluoro-N-(2-methylbutyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluoro-N-(2-methylbutyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₁H₁₅F₂N and a molecular weight of 199.24 g/mol . Structurally, it features a 3,5-difluorophenyl group substituted with a 2-methylbutylamine moiety. The fluorine atoms at the 3- and 5-positions of the benzene ring confer strong electron-withdrawing effects, reducing the basicity of the aniline nitrogen compared to non-fluorinated analogs. The 2-methylbutyl chain introduces steric bulk and lipophilicity, which may influence solubility and reactivity in synthetic or biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-methylbutyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.

Alkylation Reaction: The 3,5-difluoroaniline undergoes an alkylation reaction with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

3,5-Difluoro-N-(2-methylbutyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

The following analysis compares 3,5-difluoro-N-(2-methylbutyl)aniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and synthetic considerations.

Structural and Electronic Comparisons

Table 1: Key Properties of Selected Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Key Effects |

|---|---|---|---|---|

| This compound | C₁₁H₁₅F₂N | 199.24 | 3,5-F₂; N-2-methylbutyl | Moderate lipophilicity; reduced basicity |

| 3,5-Difluoro-N-(4-fluorophenyl)aniline | C₁₂H₈F₃N | 247.20 | 3,5-F₂; N-4-fluorophenyl | High aromaticity; strong EWG effects |

| 3,5-Difluoro-N-(heptan-2-yl)aniline | C₁₃H₁₉F₂N | 227.29 | 3,5-F₂; N-heptan-2-yl | Increased lipophilicity; steric hindrance |

| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | 3,5-(CF₃)₂; NH₂ | Extreme EWG effects; very low basicity |

| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 233.26 | 5-F; N-(3-fluorobenzyl); 2-CH₃ | Enhanced π-π interactions; mixed EWG/EDG |

Key Observations:

Electron-Withdrawing Effects:

- Fluorine and trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)aniline ) significantly reduce the basicity of the aniline nitrogen, impacting reactivity in electrophilic substitution or coupling reactions.

- The 2-methylbutyl group in the target compound provides weaker electron donation compared to alkylamines, but stronger than aryl substituents (e.g., 4-fluorophenyl in ).

Aryl substituents (e.g., 4-fluorophenyl ) reduce solubility in nonpolar solvents due to increased aromatic stacking.

Steric Considerations:

- Bulky N-substituents (e.g., heptan-2-yl ) hinder nucleophilic attack at the nitrogen, whereas smaller groups (e.g., 2-methylbutyl) allow greater flexibility in synthetic modifications.

Biological Activity

3,5-Difluoro-N-(2-methylbutyl)aniline is an organic compound belonging to the class of aniline derivatives. Its molecular structure features two fluorine atoms substituted at the 3 and 5 positions of the benzene ring, alongside a branched alkyl group (2-methylbutyl) attached to the amino group. This unique configuration enhances its chemical properties, making it a subject of interest in pharmacological research due to its potential biological activities.

The presence of fluorine atoms in this compound increases its lipophilicity and stability, which can enhance its interaction with biological membranes. This lipophilicity is crucial for improving the compound's pharmacokinetics and bioavailability, allowing it to penetrate cellular barriers more effectively. The compound's amino group can engage in electrophilic aromatic substitution reactions, further contributing to its versatility in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine substituents not only enhance binding affinity but also facilitate the formation of hydrogen bonds, which are essential for effective molecular interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Modulation : The compound shows potential in modulating enzymatic activity by enhancing binding affinities due to its structural features.

- Receptor Interaction : Its ability to interact with specific receptors suggests possible therapeutic applications in targeting diseases linked to these molecular pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Key Features | Differences |

|---|---|---|

| 3,5-Difluoroaniline | Lacks the 2-methylbutyl group | Less lipophilic; potentially less biologically active |

| N-(2-Methylbutyl)aniline | Does not contain fluorine atoms | Different chemical properties due to lack of fluorine |

| 3,5-Dichloro-N-(2-methylbutyl)aniline | Chlorine atoms instead of fluorine | Different reactivity and biological effects |

| 2,5-Difluoro-N-(2-methylbutyl)aniline | Fluorine at different positions | Variations in chemical behavior due to position |

The combination of fluorine atoms and a branched alkyl group in this compound contributes to its enhanced stability and reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties. For instance:

- In Vitro Studies : Experiments demonstrated that this compound could effectively inhibit certain enzyme activities associated with cancer progression. The results indicated a dose-dependent response where higher concentrations led to greater inhibition rates.

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the benzene ring significantly impacted biological activity. For example, altering the alkyl chain length or substituent position resulted in varying degrees of potency against target enzymes .

- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics showed that the compound has favorable absorption characteristics, which is critical for developing therapeutic agents aimed at treating diseases like cancer or inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-N-(2-methylbutyl)aniline, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 3,5-difluoroaniline with 2-methylbutyl bromide under basic conditions. Optimize the reaction by controlling the molar ratio (1:1.2 for aniline to alkylating agent), using anhydrous solvents (e.g., THF or DMF), and maintaining temperatures between 60–80°C for 12–24 hours. Monitor progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Use 1H NMR to verify the aromatic substitution pattern (two doublets for 3,5-F protons, δ ~6.5–7.0 ppm) and the 2-methylbutyl chain (δ ~0.8–1.6 ppm for CH3 and CH2 groups). 19F NMR shows two distinct peaks for the fluorine atoms at positions 3 and 4.

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 215.2 (C11H15F2N) with fragmentation patterns confirming the alkyl chain cleavage .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store the compound in amber glass vials under inert gas (N2 or Ar) at 0–4°C to prevent oxidation and thermal degradation. Avoid exposure to moisture, as hydrolytic cleavage of the amine group may occur. Stability tests via HPLC over 6 months (monthly sampling) confirm integrity under these conditions .

Q. Which analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and UV detection at 254 nm. For impurities <0.1%, employ LC-MS/MS with MRM (multiple reaction monitoring) to identify byproducts like unreacted 3,5-difluoroaniline or alkylation side products .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the amine group. Kinetic studies (UV-Vis monitoring or 19F NMR) reveal slower reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) predicts charge distribution and regioselectivity .

Q. What strategies mitigate contradictions in reported 19F NMR chemical shifts for fluorinated aniline derivatives?

- Methodological Answer : Discrepancies arise from solvent effects, pH, and reference standards. Calibrate shifts using internal standards (e.g., CFCl3) and maintain consistent solvent systems (e.g., CDCl3 for non-polar environments). For aqueous studies, adjust pH to 7.0 to minimize protonation effects on the amine group .

Q. How can regioselective functionalization of the 2-methylbutyl chain be achieved for derivatization studies?

- Methodological Answer : Use bulky catalysts (e.g., Pd(OAc)2 with P(t-Bu)3) to favor oxidation or halogenation at the terminal methyl group. For enzymatic modifications, lipases (e.g., Candida antarctica) selectively esterify the primary alcohol derivative of the alkyl chain .

Q. What degradation pathways occur under accelerated oxidative stress, and how are they characterized?

- Methodological Answer : Expose the compound to H2O2/UV light (λ = 254 nm) and monitor via LC-MS. Major degradation products include 3,5-difluoronitrobenzene (oxidation of the amine) and 2-methylbutanal (chain cleavage). Use radical scavengers (e.g., BHT) to confirm free-radical mechanisms .

Q. How does computational modeling predict the compound’s solubility and partition coefficient (log P)?

- Methodological Answer : Employ COSMO-RS or QSPR models with input parameters from NIST data (e.g., molecular volume, dipole moment). Validate predictions experimentally via shake-flask method (octanol/water system) and correlate with HPLC retention times .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can chiral resolution be achieved?

- Methodological Answer : The 2-methylbutyl group introduces a chiral center. Use chiral catalysts (e.g., BINAP-Ru complexes) during alkylation for asymmetric synthesis. For resolution, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Confirm enantiomeric excess (ee) via polarimetry or chiral GC .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points for fluorinated aniline derivatives: How to resolve?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) under controlled heating rates (5°C/min) and compare with XRD patterns. Purify samples via recrystallization (ethanol/water) and validate purity via elemental analysis .

Q. Conflicting bioactivity data in antimicrobial assays: What experimental variables contribute?

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

3,5-difluoro-N-(2-methylbutyl)aniline |

InChI |

InChI=1S/C11H15F2N/c1-3-8(2)7-14-11-5-9(12)4-10(13)6-11/h4-6,8,14H,3,7H2,1-2H3 |

InChI Key |

XKOCHWIBDAMFCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.